molecular formula C4H7N3O B2404822 (5-methyl-2H-triazol-4-yl)methanol CAS No. 1823911-79-0

(5-methyl-2H-triazol-4-yl)methanol

Cat. No.: B2404822
CAS No.: 1823911-79-0
M. Wt: 113.12
InChI Key: PFBCKBGKRFYNLE-UHFFFAOYSA-N
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Description

(5-methyl-2H-triazol-4-yl)methanol is a chemical compound with the molecular formula C4H7N3O It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-2H-triazol-4-yl)methanol typically involves the reaction of 4,5-dimethyl-2-phenyl-1,2,3-triazole-1-oxide with acetyl chloride in the presence of triethylamine in toluene at temperatures ranging from 20°C to 85°C. The reaction mixture is then treated with sodium hydroxide, ethanol, and water, followed by heating under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-2H-triazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (5-methyl-2H-triazol-4-yl)methanal or (5-methyl-2H-triazol-4-yl)methanoic acid.

Scientific Research Applications

(5-methyl-2H-triazol-4-yl)methanol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol: A similar compound with a phenyl group instead of a hydrogen atom at the 2-position.

    (5-methyl-2-aryl-2H-1,2,3-triazol-4-yl)methanol: A class of compounds with various aryl groups at the 2-position.

Uniqueness

(5-methyl-2H-triazol-4-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(5-methyl-2H-triazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-3-4(2-8)6-7-5-3/h8H,2H2,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBCKBGKRFYNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823911-79-0
Record name (5-methyl-1H-1,2,3-triazol-4-yl)methanol
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